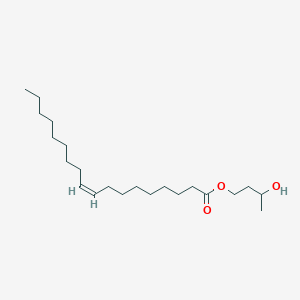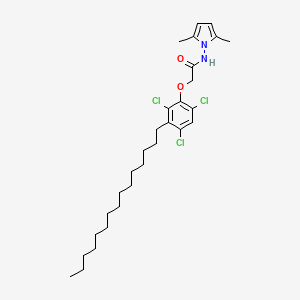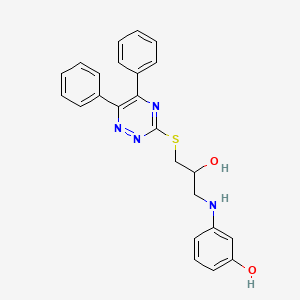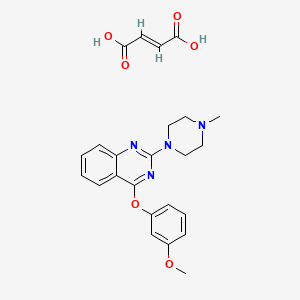
Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt: is a chemical compound with the molecular formula C26H50NNaO7S and a molecular weight of 543.73247 g/mol . This compound is known for its unique structure, which includes an octadecanamide backbone with N,N-dibutyl and sulfooxy groups, and a sodium salt component. It is often used in various industrial and research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt typically involves the reaction of octadecanamide with dibutylamine and a sulfonating agent. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-70°C.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: Octadecanamide, dibutylamine, and a sulfonating agent.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: Techniques such as recrystallization or chromatography to obtain a pure product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amides or sulfonates.
科学的研究の応用
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reactivity.
- Acts as a reagent in organic synthesis for the preparation of complex molecules.
Biology:
- Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Potential applications in the formulation of pharmaceuticals, particularly in enhancing drug solubility and bioavailability.
- Explored for its antimicrobial properties and potential use in disinfectants.
Industry:
- Utilized in the production of detergents and cleaning agents.
- Employed as an emulsifying agent in the formulation of cosmetics and personal care products.
作用機序
The mechanism by which Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the long hydrophobic chain allows for integration into lipid bilayers. This dual functionality enables the compound to modulate membrane properties and enzyme activities, leading to its diverse applications.
類似化合物との比較
Octadecanamide: Lacks the sulfooxy and dibutyl groups, making it less amphiphilic.
N,N-Dibutylamide: Similar structure but without the sulfooxy group, resulting in different chemical properties.
Sodium Octadecanesulfonate: Contains a sulfonate group but lacks the amide and dibutyl groups.
Uniqueness: Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt is unique due to its combination of hydrophobic and hydrophilic regions, making it highly versatile in various applications. Its ability to interact with both aqueous and lipid environments sets it apart from other similar compounds.
特性
CAS番号 |
62093-93-0 |
|---|---|
分子式 |
C26H50NNaO7S |
分子量 |
543.7 g/mol |
IUPAC名 |
sodium;[1-carboxy-17-(dibutylamino)-17-oxoheptadecan-8-yl] sulfate |
InChI |
InChI=1S/C26H51NO7S.Na/c1-3-5-22-27(23-6-4-2)25(28)20-16-12-8-7-10-14-18-24(34-35(31,32)33)19-15-11-9-13-17-21-26(29)30;/h24H,3-23H2,1-2H3,(H,29,30)(H,31,32,33);/q;+1/p-1 |
InChIキー |
LFGJCKCFFPLEBI-UHFFFAOYSA-M |
正規SMILES |
CCCCN(CCCC)C(=O)CCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


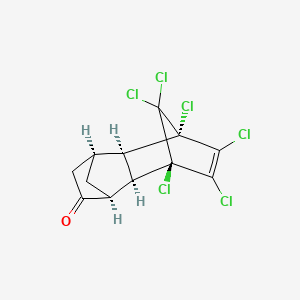

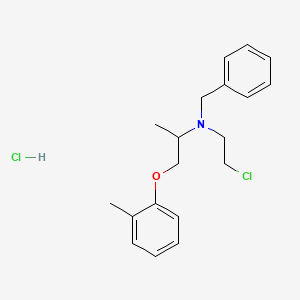
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)
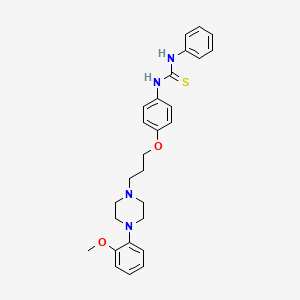
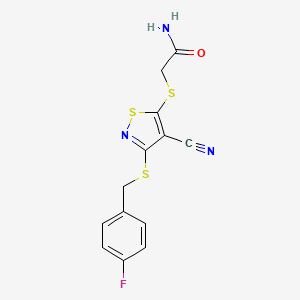

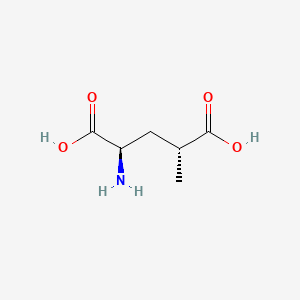
![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
